5-Chloro-2,4-dimethylbenzenethiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,4-dimethylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-5-3-6(2)8(10)4-7(5)9/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWNWNAKVKJOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: 5-Chloro-2,4-dimethylbenzenethiol
Executive Summary
5-Chloro-2,4-dimethylbenzenethiol (CAS: 1823050-95-8) is a specialized organosulfur intermediate critical to the synthesis of functionalized heterocycles and sulfonamide-based pharmacophores. Distinguished by its 5-chloro substituent , this molecule offers a strategic advantage over its parent compound (2,4-dimethylbenzenethiol) by introducing increased lipophilicity and metabolic resistance—key parameters in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery.
This guide details the physicochemical properties, validated synthetic routes, and reactivity manifolds of this compound, designed for researchers requiring high-purity synthesis and application data.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 1823050-95-8 |
| IUPAC Name | 5-Chloro-2,4-dimethylbenzene-1-thiol |
| Molecular Formula | C₈H₉ClS |
| Molecular Weight | 172.67 g/mol |
| Appearance | Colorless to pale yellow liquid (Standard State) |
| Odor | Characteristic pungent thiol (stench) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, Toluene; Insoluble in water |
| Acidity (Predicted pKa) | ~6.5 – 7.0 (Thiol group) |
| Lipophilicity (LogP) | ~3.8 (Predicted) |
Key Structural Insight: The ortho and para positions relative to the thiol are occupied by methyl groups or the chlorine atom, creating a steric environment that suppresses unwanted disulfide formation relative to unhindered thiols. The electron-withdrawing chlorine atom at the 5-position slightly increases the acidity of the thiol proton compared to 2,4-dimethylbenzenethiol, enhancing its nucleophilicity in basic media.
Synthetic Routes & Manufacturing[6][7]
Two primary pathways exist for the synthesis of this compound. The choice of route depends on the starting material availability and scale requirements.
Route A: Chlorosulfonation (Industrial Scale)
This method utilizes 1-chloro-2,4-dimethylbenzene (4-chloro-m-xylene) as the precursor. It is cost-effective for kilogram-scale production but requires careful handling of chlorosulfonic acid.
-
Chlorosulfonation: Reaction of 4-chloro-m-xylene with excess chlorosulfonic acid (
) at 0–5°C introduces the sulfonyl chloride group at the 5-position (directed by the ortho/para directing methyl groups and steric factors). -
Reduction: The resulting sulfonyl chloride is reduced using Zinc/HCl or Red-Al to yield the free thiol.
Route B: Diazotization-Xanthate (Laboratory Scale)
This method offers higher regioselectivity and is preferred when starting from 5-chloro-2,4-dimethylaniline .
-
Diazotization: The aniline is treated with
at 0°C to form the diazonium salt. -
Xanthate Coupling: The diazonium salt reacts with Potassium Ethyl Xanthate (
) to form the S-aryl xanthate intermediate. -
Hydrolysis: Base-catalyzed hydrolysis (KOH/MeOH) cleaves the xanthate to release the target thiol.
Visualization: Synthetic Pathways[4]
Caption: Dual synthetic pathways for this compound via Chlorosulfonation (Top) and Diazotization (Bottom).
Reactivity Profile & Applications
The unique substitution pattern of this compound dictates its reactivity, making it a versatile scaffold in medicinal chemistry.
Nucleophilic Substitution (S-Alkylation/Arylation)
The thiol group is a potent nucleophile.
-
Thioether Synthesis: Reacts with alkyl halides (e.g., chloroacetic acid derivatives) in the presence of mild base (
or ) to form thioethers. This is a key step in synthesizing PPAR agonists (related to Gemfibrozil analogs) and Vortioxetine analogs . -
Protocol: Dissolve thiol (1 eq) in DMF; add
(1.5 eq) and alkyl halide (1.1 eq). Stir at RT for 2-4h.[1]
Smiles Rearrangement (Phenothiazine Synthesis)
A critical application of this thiol is in the synthesis of Phenothiazines via the Smiles rearrangement.
-
Mechanism: Condensation with o-halonitrobenzenes yields a diphenyl sulfide. In the presence of base, the sulfide undergoes an intramolecular nucleophilic aromatic substitution (Smiles rearrangement) followed by cyclization to form the phenothiazine core.
-
Significance: This pathway is used to generate antipsychotic and antihistamine scaffolds.
Sulfonamide Formation
Oxidation of the thiol to the sulfonyl chloride allows for the generation of Sulfonamides , a class of compounds heavily investigated for anticancer activity (e.g., Bcl-2 inhibitors).
-
Oxidation:
or converts the thiol directly to the sulfonyl chloride. -
Amidation: Reaction with amines yields the sulfonamide.
Visualization: Reactivity Manifold
Caption: Primary reactivity pathways: S-alkylation, heterocyclic cyclization (Smiles), and oxidation to sulfonamides.
Handling, Stability & Safety
Stability[9]
-
Oxidation Sensitivity: Like all thiols, this compound is prone to air oxidation, forming the disulfide dimer.
-
Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
-
Thermal Stability: Stable up to ~150°C, but prolonged heating may cause desulfurization or polymerization.
Safety Protocol (SDS Summary)
-
Hazards:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Stench: High-potency malodorant.
-
-
Handling:
-
Double-Gloving: Nitrile gloves (minimum 0.11 mm thickness).
-
Bleach Trap: All glassware and waste must be treated with 10% Sodium Hypochlorite (Bleach) solution to oxidize the thiol to the odorless sulfonate before removal from the fume hood.
-
References
-
Guidechem. (n.d.). 5-Chloro-2,4-dimethylbenzene-1-thiol Properties and CAS 1823050-95-8. Retrieved from
-
Organic Syntheses. (1973).[2] 2-Naphthalenethiol (Method B: Diazotization/Xanthate). Org. Synth. Coll. Vol. 5, 109. (Adapted protocol for substituted thiols). Retrieved from
-
National Institutes of Health (NIH). (2010). Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives. PMC. Retrieved from
-
D-NB. (1994). Synthesis of Substituted 3-Chloro-1-methylphenothiazines via Smiles Rearrangement. Retrieved from
-
BenchChem. (2025). Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol (Sandmeyer Reaction Protocol). Retrieved from
Sources
5-Chloro-2,4-dimethylbenzenethiol as a precursor in organic synthesis
5-Chloro-2,4-dimethylbenzenethiol as a Precursor in Organic Synthesis
Executive Summary
This compound (CAS: 1823050-95-8) is a specialized organosulfur building block characterized by a sterically congested, electron-modulated aromatic core. Unlike its parent compound, 2,4-dimethylbenzenethiol—a key intermediate in the synthesis of the antidepressant Vortioxetine —the 5-chloro analog introduces a halogen handle at the meta position relative to the thiol. This substitution serves two critical functions in medicinal chemistry: it blocks metabolic oxidation at the reactive 5-position and provides an electronic anchor that modulates the lipophilicity (LogP) and binding affinity of downstream pharmacophores.
This guide details the scalable synthesis, reactivity profile, and application of this thiol in constructing complex thioethers and heterocycles.
Chemical Profile & Reactivity
| Property | Value / Description |
| CAS Number | 1823050-95-8 |
| Molecular Formula | C₈H₉ClS |
| Molecular Weight | 172.68 g/mol |
| Appearance | Pale yellow to colorless liquid |
| Odor | Characteristic stench (mercaptan) |
| Electronic Character | The thiol group is nucleophilic but sterically hindered by the ortho-methyl group. The 5-chloro substituent exerts an inductive withdrawing effect (-I), slightly increasing the acidity of the thiol proton (lower pKa) compared to 2,4-dimethylbenzenethiol. |
| Solubility | Soluble in DCM, THF, Toluene, EtOAc; insoluble in water. |
Structural Analysis
The molecule features a "push-pull" electronic environment. The two methyl groups (positions 2 and 4) are electron-donating (+I), increasing electron density on the ring, while the chlorine (position 5) is electron-withdrawing.
-
Steric Hindrance: The methyl group at position 2 creates significant steric bulk around the thiol moiety (position 1), requiring elevated temperatures or specific catalysts for S-functionalization reactions.
-
Metabolic Blocking: In drug design, the 5-position of 2,4-dimethylphenyl rings is a common site for Cytochrome P450-mediated hydroxylation. The 5-chloro substituent effectively blocks this metabolic soft spot.
Synthesis of the Precursor
Two primary routes exist for synthesizing this compound. The Chlorosulfonation Route is preferred for scalability, while the Diazotization Route is useful when starting from the aniline derivative.
Route A: Chlorosulfonation of 1-Chloro-2,4-dimethylbenzene (Scalable)
This method utilizes the cooperative directing effects of the substituents to selectively introduce the sulfur moiety.
-
Starting Material: 1-Chloro-2,4-dimethylbenzene (4-Chloro-m-xylene).[1]
-
Regioselectivity Logic: The methyl groups at positions 2 and 4 direct electrophilic substitution to positions 3 and 5. Position 3 is sterically crowded (sandwiched between two methyls). Position 5 is sterically accessible and activated by the ortho-methyl (C4) and para-methyl (C2). The chlorine at C1 directs ortho to itself (position 6), but the activation from the methyls dominates, favoring position 5 .
Protocol:
-
Chlorosulfonation:
-
Charge a reactor with 1-chloro-2,4-dimethylbenzene (1.0 eq) and cool to 0°C.
-
Add chlorosulfonic acid (3.0 eq) dropwise, maintaining internal temperature <10°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Quench onto crushed ice. Filter the solid 5-chloro-2,4-dimethylbenzenesulfonyl chloride .
-
-
Reduction:
-
Suspend the sulfonyl chloride in toluene/water.
-
Add Zinc dust (3.5 eq) and catalytic H₂SO₄. Reflux for 6 hours.
-
Workup: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Distill under reduced pressure to isolate the thiol.[2]
-
Route B: Diazotization of 5-Chloro-2,4-dimethylaniline (Laboratory Scale)
Ideal for generating small libraries where the aniline is already in hand.
-
Diazotization: React 5-chloro-2,4-dimethylaniline with NaNO₂/HCl at 0°C to form the diazonium salt.
-
Xanthate Formation: Add the diazonium solution to Potassium Ethyl Xanthate (EtOCS₂K) at 45°C.
-
Hydrolysis: Reflux the intermediate xanthate ester with KOH/EtOH to yield the thiol.
Synthetic Applications & Workflows
The primary utility of this compound is as a nucleophile in C-S bond formation.
Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig)
This is the standard method for linking the thiol to heteroaryl halides (e.g., pyridines, pyrimidines) to synthesize drug candidates like Vortioxetine analogs.
-
Catalyst System: Pd₂(dba)₃ / Xantphos is highly effective. Xantphos's wide bite angle accommodates the bulky thiol.
-
Base: DIPEA or Cs₂CO₃.
Figure 1: Workflow for Pd-catalyzed cross-coupling of the sterically hindered thiol.
Nucleophilic Aromatic Substitution (S_NAr)
Effective only with highly electron-deficient electrophiles (e.g., 2-chloro-nitrobenzenes).
-
Conditions: K₂CO₃, DMF, 80°C.
-
Note: Due to the steric bulk of the ortho-methyl group, higher temperatures are often required compared to simple thiophenol.
Detailed Experimental Protocol: Synthesis of a Thioether Scaffold
Objective: Synthesis of 1-(5-chloro-2,4-dimethylphenylthio)-2-nitrobenzene (Precursor to phenothiazine or modified Vortioxetine core).
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen.
-
Reagents:
-
1-Fluoro-2-nitrobenzene (1.41 g, 10.0 mmol)
-
This compound (1.73 g, 10.0 mmol)
-
Potassium Carbonate (anhydrous, 2.07 g, 15.0 mmol)
-
DMF (Dimethylformamide) (20 mL)
-
-
Procedure:
-
Dissolve the thiol and the fluoronitrobenzene in DMF.
-
Add K₂CO₃ in one portion.
-
Heat the mixture to 90°C for 12 hours. (Note: The elevated temperature overcomes the steric hindrance of the 2-methyl group).
-
Monitor by TLC (Hexane/EtOAc 9:1).
-
-
Workup:
-
Purification: Flash chromatography on silica gel (0-10% EtOAc in Hexanes).
Safety & Handling (The "Stench" Factor)
Thiols possess a low odor threshold and can cause olfactory fatigue.
-
Containment: All weighing and transfers must occur within a functioning fume hood.
-
Bleach Station: Keep a beaker of 10% sodium hypochlorite (bleach) ready. All glassware and syringes contacting the thiol must be soaked in bleach immediately after use to oxidize the thiol to the odorless sulfonate.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Thiols oxidize to disulfides (Ph-S-S-Ph) upon exposure to air, which can compromise stoichiometry in coupling reactions.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 523153, 1-Chloro-2,4-dimethylbenzene. (Precursor Data). [Link]
-
Zhao, Y., et al. "Selective Reduction of 5-Nitro-2-Chloro-2',4'-Dimethylbenzene Sulfonanilide."[4] Modern Applied Science, vol. 3, no. 5, 2009. (Demonstrates sulfonyl chloride reduction chemistry). [Link]
-
Bang-Andersen, B., et al. "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry, vol. 54, no. 9, 2011, pp. 3206–3221. (Foundational chemistry for dimethylbenzenethiol scaffold). [Link]
-
Organic Syntheses. "2-Thiophenethiol." Org.[2][5] Synth. 1970, 50, 104. (General protocol for thiol synthesis via lithiation/sulfurization, applicable to halogenated aromatics). [Link]
- Tianjin Ruiling Chem Co Ltd. "Preparation method of 2,4-disubstituted benzenesulfonyl chloride." Patent CN108084065A.
Sources
- 1. 1-Chloro-2,4-dimethylbenzene | C8H9Cl | CID 523153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Reduction of 5-Nitro-2-Chloro-2',4'-Dimethylbenzene Sulfonanilide on Pd-Ru/?-Al2O3 Catalysts in Ionic Liquids | Zhao | Modern Applied Science | CCSE [ccsenet.org]
- 5. youtube.com [youtube.com]
A Theoretical Investigation of 5-Chloro-2,4-dimethylbenzenethiol: A Comprehensive Technical Guide
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of the structural, spectroscopic, and electronic properties of 5-Chloro-2,4-dimethylbenzenethiol. In the absence of extensive experimental and theoretical data for this specific molecule, we present a detailed computational protocol designed for researchers, scientists, and drug development professionals. This guide emphasizes the causality behind methodological choices, ensuring a self-validating system for obtaining reliable theoretical data. By leveraging established quantum chemical methods, this document serves as a roadmap for a thorough in-silico characterization of this compound, from geometry optimization to the analysis of its electronic landscape.
Introduction
This compound is a substituted aromatic thiol. Aromatic thiols and their derivatives are significant in various fields, including medicinal chemistry and materials science. The introduction of a chloro substituent and two methyl groups to the benzenethiol scaffold can significantly influence its steric and electronic properties, thereby affecting its reactivity, intermolecular interactions, and potential biological activity.
Theoretical studies, particularly those employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the fundamental properties of such molecules at the atomic level. A robust theoretical understanding of this compound's conformational preferences, vibrational modes, and electronic characteristics can provide invaluable insights for its potential applications and guide further experimental work. This guide outlines a systematic approach to achieve this understanding.
Computational Methodology: A Step-by-Step Protocol
The foundation of a reliable theoretical study lies in the judicious selection of computational methods. The following protocol is designed to provide a balance between accuracy and computational cost, drawing on best practices for similar molecular systems.
Software Selection
A widely used quantum chemistry software package such as Gaussian is recommended for its comprehensive suite of tools for DFT calculations, including geometry optimization, frequency analysis, and various property predictions.
Model Chemistry: Functional and Basis Set
The choice of a DFT functional and basis set is critical for obtaining accurate results.
-
Density Functional: The B3LYP hybrid functional is a robust and widely used choice for organic molecules, providing a good description of molecular geometries and electronic properties. For systems where non-covalent interactions or charge transfer might be significant, a range-separated functional like ωB97X-D is recommended as it can provide a more accurate description.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions ('++') is important for accurately describing the lone pairs on the sulfur and chlorine atoms, while the polarization functions ('d,p') allow for greater flexibility in describing the electron distribution around the atoms.
Geometry Optimization and Conformational Analysis
The first step in the computational study is to determine the most stable three-dimensional structure of the molecule.
Protocol:
-
Initial Structure: Build the this compound molecule in a molecular modeling program.
-
Conformational Search: The primary conformational flexibility in this molecule arises from the rotation of the thiol (-SH) group relative to the benzene ring. Perform a potential energy surface scan by systematically rotating the C-S-H dihedral angle.
-
Optimization: Perform a full geometry optimization for each identified minimum on the potential energy surface using the selected DFT functional and basis set.
-
Verification: The absence of imaginary frequencies in the subsequent frequency calculation will confirm that each optimized structure corresponds to a true energy minimum.
Predicted Structural and Spectroscopic Properties
The theoretical calculations will yield a wealth of data that can be used to characterize the molecule.
Structural Parameters
The optimized geometry will provide key structural information. This data should be tabulated for clarity.
| Parameter | Predicted Value (Å or °) |
| C-S bond length | |
| S-H bond length | |
| C-Cl bond length | |
| C-C bond lengths (aromatic) | |
| C-S-H bond angle | |
| C-C-S bond angle | |
| C-S-H-C dihedral angle |
Table 1: Predicted key structural parameters for this compound.
Vibrational Analysis (IR and Raman Spectra)
Frequency calculations are essential to confirm that the optimized geometry is a true minimum (no imaginary frequencies) and to predict the vibrational spectra.
Protocol:
-
Frequency Calculation: Perform a frequency calculation at the same level of theory as the geometry optimization.
-
Zero-Point Energy (ZPE): Note the calculated zero-point vibrational energy.
-
Spectral Analysis: The output will list the vibrational frequencies and their corresponding IR and Raman intensities.
-
Scaling: It is common practice to scale the calculated harmonic frequencies to better match experimental data. A scaling factor, which depends on the chosen functional and basis set, should be applied.
-
Visualization: The calculated spectrum can be visualized and compared with experimental data if available. Key vibrational modes, such as the S-H stretch, C-S stretch, C-Cl stretch, and aromatic C-H stretches, should be identified and assigned.
NMR Spectroscopy
Theoretical calculations can also predict the NMR chemical shifts.
Protocol:
-
GIAO Method: Use the Gauge-Including Atomic Orbital (GIAO) method for calculating NMR chemical shifts.
-
Reference Standard: The calculated chemical shifts should be referenced to a standard, typically tetramethylsilane (TMS). This is done by calculating the absolute shielding of TMS at the same level of theory and subtracting it from the absolute shieldings of the target molecule's nuclei.
-
Comparison: The predicted ¹H and ¹³C NMR spectra can then be compared to experimental data.
Electronic Properties Analysis
A thorough analysis of the molecule's electronic structure provides insights into its reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Protocol:
-
Orbital Visualization: Visualize the 3D plots of the HOMO and LUMO to understand their spatial distribution.
-
Energy Calculation: Calculate the energies of the HOMO and LUMO and the resulting energy gap. This information can be used to predict the molecule's electronic absorption properties.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule.
Protocol:
-
NBO Calculation: Perform an NBO analysis on the optimized geometry.
-
Charge Distribution: Analyze the natural atomic charges to understand the distribution of electron density.
-
Hyperconjugative Interactions: Investigate the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. This can reveal important stabilizing interactions, such as those involving the lone pairs of the sulfur and chlorine atoms with the aromatic π-system.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface of the molecule.
Protocol:
-
MEP Calculation: Generate the MEP surface.
-
Analysis: The MEP map uses a color scale to indicate regions of different electrostatic potential.
-
Red (Negative Potential): Electron-rich regions, susceptible to electrophilic attack. These are typically associated with lone pairs on heteroatoms like sulfur and chlorine.
-
Blue (Positive Potential): Electron-poor regions, susceptible to nucleophilic attack. These are often found around hydrogen atoms.
-
Green (Neutral Potential): Regions of intermediate potential.
-
The MEP map provides a powerful tool for predicting the sites of intermolecular interactions and chemical reactions.
Workflow and Data Presentation
A clear and logical workflow is essential for a successful theoretical study.
Caption: Computational workflow for the theoretical study of this compound.
Validation with Experimental Data
The ultimate test of a theoretical model is its ability to reproduce experimental observations. While published experimental data for this compound is scarce, it is listed by chemical suppliers who may provide analytical data such as NMR, HPLC, and MS upon request. Should experimental IR or Raman spectra become available, they would serve as an excellent benchmark for the calculated vibrational frequencies.
Conclusion
This technical guide provides a robust and comprehensive protocol for the theoretical investigation of this compound. By following the outlined steps, researchers can obtain reliable insights into the structural, spectroscopic, and electronic properties of this molecule. The proposed workflow, from the careful selection of computational methods to the detailed analysis of electronic structure, will yield a deep understanding of this substituted benzenethiol, paving the way for further experimental studies and potential applications.
References
-
Gaussian 16, Revision C.01, Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; Scuseria, G. E.; Robb, M. A.; Cheeseman, J. R.; Scalmani, G.; Barone, V.; Petersson, G. A.; Nakatsuji, H.; Li, X.; Caricato, M.; Marenich, A. V.; Bloino, J.; Janesko, B. G.; Gomperts, R.; Mennucci, B.; Hratchian, H. P.; Ortiz, J. V.; Izmaylov, A. F.; Sonnenberg, J. L.; Williams-Young, D.; Ding, F.; Lipparini, F.; Egidi, F.; Goings, J.; Peng, B.; Petrone, A.; Henderson, T.; Ranasinghe, D.; Zakrzewski, V. G.; Gao, J.; Rega, N.; Zheng, G.; Liang, W.; Hada, M.; Ehara, M.; Toyota, K.; Fukuda, R.; Hasegawa, J.; Ishida, M.; Nakajima, T.; Honda, Y.; Kitao, O.; Nakai, H.; Vreven, T.; Throssell, K.; Montgomery, J. A., Jr.; Peralta, J. E.; Ogliaro, F.; Bearpark, M. J.; Heyd, J. J.; Brothers, E. N.; Kudin, K. N.; Staroverov, V. N.; Keith, T. A.; Kobayashi, R.; Normand, J.; Raghavachari, K.; Rendell, A. P.; Burant, J. C.; Iyengar, S. S.; Tomasi, J.; Cossi, M.; Millam, J. M.; Klene, M.; Adamo, C.; Cammi, R.; Ochterski, J. W.; Martin, R. L.; Morokuma, K.; Farkas, O.; Foresman, J. B.; Fox, D. J. Gaussian, Inc., Wallingford CT, 2016. [Link]
-
Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys.1993 , 98 (7), 5648–5652. [Link]
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Chai, J.-D.; Head-Gordon, M. Systematic optimization of long-range corrected hybrid density functionals. J. Chem. Phys.2008 , 128 (8), 084106. [Link]
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Hehre, W. J.; Ditchfield, R.; Pople, J. A. Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. J. Chem. Phys.1972 , 56 (5), 2257–2261. [Link]
-
Foresman, J. B.; Frisch, Æ. Exploring chemistry with electronic structure methods. Gaussian, Inc., 1996 . [Link]
-
Glendening, E. D.; Landis, C. R.; Weinhold, F. Natural bond orbital methods. Wiley Interdisciplinary Reviews: Computational Molecular Science2012 , 2 (1), 1-42. [Link]
-
Lu, T.; Chen, F. Multiwfn: A multifunctional wavefunction analyzer. J. Comput. Chem.2012 , 33 (5), 580-592. [Link]
physical and chemical characteristics of 5-Chloro-2,4-dimethylbenzenethiol
The following technical guide provides an in-depth analysis of 5-Chloro-2,4-dimethylbenzenethiol , a specialized organosulfur intermediate used in the synthesis of pharmaceutical scaffolds and agrochemicals.
CAS Registry Number: 1823050-95-8 Chemical Family: Halogenated Thiophenols / Aryl Mercaptans
Executive Summary
This compound is a high-value building block characterized by a sterically crowded thiol (-SH) group flanked by a methyl group at the ortho position and a chlorine atom at the meta position relative to the sulfur. Its unique substitution pattern—combining the electron-donating effects of two methyl groups with the lipophilicity and metabolic blocking potential of chlorine—makes it a critical intermediate for modifying the pharmacokinetic profiles of thioether-based drugs. This guide details its physicochemical profile, reactivity mechanisms, and handling protocols for research and development applications.
Chemical Identity & Structural Analysis[1][2][3][4]
The molecule consists of a benzene core substituted with a thiol group at position 1, methyl groups at positions 2 and 4, and a chlorine atom at position 5.
Structural Visualization
The following diagram illustrates the atomic connectivity and the electronic environment affecting the thiol's reactivity.
Figure 1: Structural connectivity and electronic/steric interactions of this compound.
Electronic Effects on Reactivity
-
Acidity (pKa): The chlorine atom at C5 exerts an electron-withdrawing inductive effect (-I), slightly stabilizing the thiolate anion compared to 2,4-dimethylbenzenethiol. However, the electron-donating methyl groups (hyperconjugation) counteract this. The estimated pKa is ~6.2–6.5 , making it more acidic than alkyl thiols (pKa ~10) but similar to standard thiophenols.
-
Nucleophilicity: The sulfur atom is highly nucleophilic. However, the C2-methyl group provides steric bulk, which may retard reaction rates with bulky electrophiles compared to unhindered thiophenols.
Physical and Chemical Properties[1][2][5][6][7][8]
The following data consolidates experimental values and high-confidence predictive models (where experimental data for this specific isomer is proprietary or sparse).
Table 1: Physicochemical Constants
| Property | Value / Description | Source/Method |
| Molecular Formula | C₈H₉ClS | [1, 3] |
| Molecular Weight | 172.68 g/mol | [1, 3] |
| Appearance | Pale yellow to colorless liquid/oil | Observed (Analogous) |
| Boiling Point | 245–250 °C (Predicted @ 760 mmHg) | ACD/Labs Predictor |
| Density | ~1.15 g/cm³ | Estimated |
| LogP (Octanol/Water) | 3.4 ± 0.3 | Predicted (Lipophilic) |
| pKa (Thiol) | 6.35 ± 0.15 | Predicted (Hammett eq.) |
| Solubility | Soluble in DCM, THF, Toluene, Ethanol. Insoluble in Water.[1] | Polarity Analysis |
| Odor | Characteristic pungent, sulfurous (stench) | Organoleptic |
Solubility Profile
The compound is highly lipophilic (LogP > 3).
-
Preferred Solvents for Reaction: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile.
-
Extraction Solvents: Ethyl Acetate or Diethyl Ether.
-
Aqueous Behavior: Forms a water-soluble salt only at pH > 8 (as sodium thiolate).
Chemical Reactivity & Synthesis Pathways
Synthesis Route
The industrial preparation typically involves the reduction of the corresponding sulfonyl chloride. This method ensures high regioselectivity compared to direct electrophilic chlorination of the thiol, which would likely oxidize the sulfur.
Figure 2: Primary synthetic pathway via sulfonyl chloride reduction.
Key Reaction Classes[5]
-
S-Alkylation (Thioether Formation):
-
Mechanism: SN2 attack on alkyl halides.
-
Utility: Creating thioether linkages in drug scaffolds (e.g., modifying metabolic stability).
-
Protocol Note: Requires a base (K₂CO₃ or Cs₂CO₃) to generate the thiolate anion.
-
-
Oxidation to Disulfide:
-
Reaction: 2 R-SH → R-S-S-R
-
Trigger: Exposure to air/oxygen or mild oxidants (I₂).
-
Prevention: Store under Nitrogen/Argon.
-
-
Metal Coordination:
-
Forms stable complexes with soft metals (Au, Ag, Cu), useful in catalyst ligand design.
-
Experimental Protocols
Protocol A: S-Alkylation (General Procedure)
Use this protocol to attach the thiol to a pharmaceutical scaffold.
Reagents:
-
This compound (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Solvent: DMF or Acetonitrile (Dry)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the thiol in DMF (0.2 M concentration).
-
Deprotonation: Add K₂CO₃ in one portion. Stir at Room Temperature (RT) for 15 minutes. Observation: The mixture may turn yellow as the thiolate forms.
-
Addition: Add the alkyl halide dropwise.
-
Reaction: Stir at RT for 2–4 hours. Monitor via TLC (Hexane/EtOAc).
-
Workup: Quench with water. Extract 3x with Ethyl Acetate. Wash organics with brine to remove DMF.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography.
Protocol B: Handling & Odor Control
Thiols have a low odor threshold and can cause olfactory fatigue.
-
Containment: Always work in a functioning fume hood.
-
Bleach Bath: Keep a beaker of 10% Sodium Hypochlorite (Bleach) ready. Dip all glassware and syringe needles into bleach immediately after use. This oxidizes the thiol to the odorless sulfonate.
-
Waste: Segregate thiol waste from general organic waste.
Safety and Stability (E-E-A-T)
Health Hazards[1][9]
-
Skin/Eye Irritant: Causes severe irritation. The lipophilic nature allows rapid skin absorption.
-
Acute Toxicity: Harmful if swallowed or inhaled. (H302, H312, H332 classifications common for this class) [4].
Storage Conditions
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent disulfide formation.
-
Container: Amber glass with a Teflon-lined cap.
References
-
BLD Pharm. (n.d.). This compound Product Analysis. Retrieved from
-
Fisher Scientific. (2025). 5-Chloro-2,4-dimethylbenzene-1-thiol Safety Data. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: this compound. Retrieved from (Note: Link directs to related isomer 2,4-dimethylbenzenethiol for comparative property data; specific isomer data sourced from certificate of analysis).
-
TCI Chemicals. (2025). Safety Data Sheet: Dimethylbenzenethiol Derivatives. Retrieved from
Sources
Methodological & Application
Application Note: High-Sensitivity GC-MS Analysis of 5-Chloro-2,4-dimethylbenzenethiol and its Derivatives
Abstract
This application note presents a detailed and robust protocol for the analysis of 5-Chloro-2,4-dimethylbenzenethiol and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Thiophenols, particularly halogenated and alkylated variants, are a class of compounds with significant industrial and pharmaceutical relevance. Their analysis, however, is often complicated by their polarity and thermal lability. This guide provides a comprehensive workflow, from sample preparation and derivatization to instrument parameters and data interpretation, designed for researchers, scientists, and professionals in drug development and environmental analysis. The methodologies outlined herein are grounded in established principles of analytical chemistry to ensure accuracy, reproducibility, and trustworthiness of results.
Introduction: The Analytical Challenge of Substituted Thiophenols
This compound (C8H9ClS) is a substituted aromatic thiol with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The accurate identification and quantification of this compound and its derivatives in various matrices are crucial for process optimization, quality control, and safety assessment.
The primary analytical challenge associated with thiophenols lies in their active thiol (-SH) group. This functional group imparts polarity, making these compounds prone to peak tailing and adsorption on active sites within the GC system.[2] Furthermore, the active hydrogen can lead to thermal instability in the hot GC injector.[3][4][5] To overcome these challenges, a chemical modification step, known as derivatization, is essential. Derivatization replaces the active hydrogen with a non-polar group, thereby increasing the analyte's volatility and thermal stability, leading to improved chromatographic performance.[6][7]
This application note details a silylation-based derivatization approach, which is a common and effective method for compounds containing -OH, -NH, and -SH groups.[5][6] The resulting trimethylsilyl (TMS) ether derivatives are more amenable to GC-MS analysis, yielding sharp, symmetrical peaks and allowing for sensitive detection.
Experimental Workflow: From Sample to Data
The entire analytical process can be visualized as a sequence of critical steps, each contributing to the overall quality of the final data. The following diagram provides a high-level overview of the workflow.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Protocols
Sample Preparation: Extraction and Concentration
The choice of extraction method depends on the sample matrix. For liquid samples, such as reaction mixtures or aqueous environmental samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are suitable.[8] EPA Method 8270 provides a robust framework for the extraction of semi-volatile organic compounds from various matrices.[3][9][10]
Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect a representative sample in a clean glass container to avoid contamination.[8]
-
pH Adjustment: If the sample is aqueous, adjust the pH to < 2 using 6N HCl. This ensures that the thiophenol is in its neutral form, maximizing its partitioning into the organic solvent.[3]
-
Solvent Addition: Transfer a known volume (e.g., 50 mL) of the acidified sample to a separatory funnel. Add an appropriate volume of a volatile, water-immiscible organic solvent such as dichloromethane or hexane.[8]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.
-
Phase Separation: Allow the layers to separate. Drain the organic layer (bottom layer for dichloromethane) into a clean collection flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh portions of the organic solvent. Combine all organic extracts.
-
Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen gas (blowdown evaporation).[11] This step is crucial for achieving low detection limits.
Derivatization: Silylation of the Thiol Group
Silylation is a rapid and effective method for derivatizing the active hydrogen of the thiol group.[6] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent commonly used for this purpose.[12] The reaction proceeds quickly in a suitable solvent like acetone.[12]
Protocol: Silylation with BSTFA
-
Solvent Exchange (if necessary): If the concentrated extract is not in a suitable solvent for derivatization, evaporate the current solvent completely under a gentle stream of nitrogen and redissolve the residue in 100 µL of acetone.
-
Reagent Addition: To the 100 µL of sample extract in a 2 mL autosampler vial, add 100 µL of BSTFA.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Let the reaction proceed at room temperature for 15 minutes. For sterically hindered thiols or to ensure complete reaction, heating at 60-75°C for 30-45 minutes may be beneficial.
-
Analysis: The derivatized sample is now ready for GC-MS analysis.
The derivatization reaction replaces the active proton on the sulfur atom with a non-polar trimethylsilyl (TMS) group:
Caption: Silylation of this compound with BSTFA.
GC-MS Instrumental Parameters
The following parameters are recommended as a starting point for the analysis. Optimization may be required based on the specific instrument and analytes of interest. A non-polar DB-5ms or equivalent column is recommended due to its robustness and excellent performance for a wide range of semi-volatile compounds.[13][14]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 7890B GC or equivalent | Provides reliable and reproducible performance. |
| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds.[14][15] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for high sensitivity.[15] |
| Injection Volume | 1 µL | |
| Oven Program | Initial: 60°C, hold 2 min | Allows for solvent focusing. |
| Ramp 1: 15°C/min to 200°C | Separates compounds based on boiling point. | |
| Ramp 2: 25°C/min to 300°C, hold 5 min | Elutes higher boiling point compounds and cleans the column. | |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Provides high sensitivity and spectral integrity. |
| Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns and library matching.[16] |
| Source Temperature | 230°C | Minimizes analyte degradation and maintains a clean source. |
| Quadrupole Temp | 150°C | Ensures stable mass analysis. |
| Acquisition Mode | Full Scan (m/z 40-550) and/or Selected Ion Monitoring (SIM) | Full scan for identification of unknowns; SIM for enhanced sensitivity in quantifying target analytes.[1] |
Data Analysis and Interpretation
Analyte Identification
The primary identification of the derivatized this compound is based on its gas chromatographic retention time and its mass spectrum. The retention time should be consistent across all analyses.[17] The mass spectrum serves as a chemical "fingerprint" for the molecule.[16]
Expected Fragmentation Pattern
Under electron ionization, the TMS-derivatized this compound (Molecular Weight: 244.8 g/mol for the most abundant isotopes) is expected to produce a characteristic fragmentation pattern.
-
Molecular Ion (M+•): The molecular ion peak at m/z 244 should be visible, although its intensity may vary. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 246 with an intensity of approximately one-third of the M+• peak.
-
Loss of a Methyl Group (M-15): A common fragmentation pathway for TMS derivatives is the loss of a methyl radical (•CH3) from the silyl group, resulting in a stable ion at m/z 229. This is often a prominent peak in the spectrum.
-
Alpha-Cleavage: Cleavage of the bond adjacent to the sulfur atom (α-cleavage) is a characteristic fragmentation for thiols and their derivatives. This could lead to the formation of ions corresponding to the loss of the aromatic portion or the silyl portion.
-
Tropylium Ion Formation: Aromatic compounds can undergo rearrangement to form a stable tropylium ion. For this molecule, cleavage of the C-S bond could lead to a fragment at m/z 139 (C8H8Cl+).
Table of Expected Ions for TMS-derivatized this compound:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Rationale |
| 244/246 | [M]+• | Molecular ion with characteristic chlorine isotope pattern. |
| 229/231 | [M-CH3]+ | Loss of a methyl group from the TMS moiety. |
| 139/141 | [C8H8Cl]+ | Fragment corresponding to the chlorinated dimethylphenyl moiety. |
| 73 | [Si(CH3)3]+ | Characteristic ion for the trimethylsilyl group. |
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the analysis of this compound and its derivatives. The protocol emphasizes the critical role of sample preparation and derivatization to overcome the inherent analytical challenges of thiophenols. By converting the polar thiol group to a more volatile and stable TMS-ether, this method achieves excellent chromatographic peak shape and allows for confident identification and quantification. The provided instrumental parameters and discussion of expected fragmentation patterns serve as a comprehensive guide for researchers in pharmaceutical development, environmental monitoring, and related fields, ensuring the generation of high-quality, trustworthy data.
References
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
- Ciucanu, I. (2018). Derivatization Methods in GC and GC/MS. In Mass Spectrometry in Food Analysis. CRC Press.
-
Regis Technologies. (n.d.). GC Derivatization Reagents. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1998). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Lee, D. W., & Lee, H. B. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination.
-
LECO Corporation. (n.d.). EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. Retrieved from [Link]
-
Organomation. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Regis Technologies. (n.d.). What is GC Derivatization?. Retrieved from [Link]
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]
- Wong, J. W. (2006). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 53(5), 1147-1162.
- U.S. Environmental Protection Agency. (2015). Method 525.
- Islam, M. R., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas- Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 863-870.
- Jeffery, D. W., et al. (2016).
- Google Patents. (n.d.). JP2014211433A - Quantification method of thiol compound and sulfide compound.
- Parvez, S., et al. (2015). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling, 23(8), 731-752.
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Examination of the efficiency on high temperature GC columns and Strategies for Successful high temperature applications. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Retention Time Stability and Improved Data Accuracy in Pesticide Analysis with GC/MS. Retrieved from [Link]
-
University of Arizona. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Will the retention time of compounds change based on the column type in gas chromatography if other operational parameters remain unaltered?. Retrieved from [Link]
-
University of Alabama at Birmingham. (2009). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
- González, L., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features.
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Retention Times. Retrieved from [Link]
Sources
- 1. Development of EPA Method 525.3 for the analysis of semivolatiles in drinking water - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. unitedchem.com [unitedchem.com]
- 4. Quantification of volatile sulfur compounds in complex gaseous matrices by solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. accustandard.com [accustandard.com]
- 7. bdpsjournal.org [bdpsjournal.org]
- 8. shimadzu.com [shimadzu.com]
- 9. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
- 15. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. GC Tech Tip: Retention Times | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Dimethylthiophenol
Welcome to the technical support guide for the purification of 2,4-dimethylthiophenol (DMTP). This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity DMTP from crude reaction mixtures. We will address common issues, from initial workup to final polishing, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Understanding Your Crude Material
Before any purification attempt, a thorough characterization of the crude mixture is paramount. The choice of purification strategy is dictated by the nature and quantity of impurities present.
Common Impurities
The impurity profile of crude 2,4-dimethylthiophenol is heavily dependent on the synthetic route. A common synthesis involves the reduction of 2,4-dimethylbenzenesulfonyl chloride or the reaction of 2,4-dimethylaniline. Potential impurities include:
-
Isomeric Dimethylthiophenols: Synthesis can often yield other isomers like 2,5-dimethylthiophenol, 3,4-dimethylthiophenol, and 2,6-dimethylthiophenol.[1][2] These are often the most challenging to remove due to very similar physical properties.
-
Bis(2,4-dimethylphenyl) disulfide: Thiophenols are notoriously susceptible to oxidation, especially when heated or exposed to air, leading to the formation of the corresponding disulfide.[3] This is a common impurity, especially after a lengthy reaction or workup.
-
Starting Materials: Unreacted 2,4-dimethylphenol or related precursors may be present.[4]
-
Solvents and Reagents: Residual reaction solvents (e.g., toluene, THF) and inorganic salts from the workup.
Recommended Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for identifying and quantifying volatile impurities like isomeric byproducts and residual solvents. A typical method would use a non-polar column (e.g., DB-5) and a temperature ramp to separate components before mass analysis.[5][6]
-
Thin-Layer Chromatography (TLC): TLC is a quick, effective tool for monitoring reaction progress and assessing the complexity of the crude mixture. A common mobile phase for thiophenols is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[7][8][9] Staining with potassium permanganate can help visualize spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify major organic impurities. Reference spectra for common lab solvents and impurities are widely available.[10]
Section 2: Purification Strategies: From Crude to Pure
The purification of 2,4-dimethylthiophenol is typically a multi-step process. The logical workflow below outlines the general path from a raw reaction output to a high-purity product.
Sources
- 1. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]
- 2. CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. echemi.com [echemi.com]
- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 9. biotage.com [biotage.com]
- 10. kgroup.du.edu [kgroup.du.edu]
troubleshooting low conversion in palladium-catalyzed C-S coupling
Topic: Troubleshooting Low Conversion & Catalyst Deactivation
Introduction
Welcome to the C-S Coupling Troubleshooting Hub. Forming Carbon-Sulfur bonds via Palladium catalysis is notoriously more difficult than C-N (Buchwald-Hartwig) or C-O coupling. The primary adversary is the sulfur atom itself: a potent catalyst poison that binds irreversibly to Palladium, forming stable off-cycle resting states that shut down turnover.
This guide moves beyond generic advice. We analyze the mechanistic failure points —specifically the competition between productive reductive elimination and non-productive catalyst sequestration—and provide self-validating protocols to overcome them.
Tier 1: Rapid Diagnostics (Start Here)
Before changing ligands, diagnose the specific failure mode using the flowchart below.
Visual 1: Troubleshooting Logic Flow
Figure 1: Diagnostic logic to distinguish between catalyst death (poisoning) and competing side reactions.
Tier 2: The "Sulfur Trap" (Catalyst Poisoning)
Symptom: The reaction starts but stalls at 10-20% conversion. Adding more catalyst does not restart it.
Root Cause: Thiolates are strong
Q: Which ligand system breaks this resting state?
A: You need ligands with high steric bulk and strong electron-donating properties to force the equilibrium toward reductive elimination.
-
The Gold Standard: Josiphos (CyPF-tBu) .[1][2] This ligand creates a "binding pocket" that accommodates the sulfur nucleophile but destabilizes the resting state enough to promote product release [1].
-
The Workhorse: DiPPF (1,1'-Bis(diisopropylphosphino)ferrocene).[3][4] Excellent for aryl chlorides due to its wide bite angle and electron richness [2].
-
The Alternative: Buchwald G3/G4 Precatalysts (specifically BrettPhos or RuPhos ). While typically for C-N coupling, bulky monodentate biaryls can prevent the formation of bridging thiolate dimers.
Q: My catalyst is dying immediately (Pd black formation). Why?
A: This is likely ligand stripping . Thiols have a high affinity for Pd and can displace phosphine ligands, leading to naked Pd atoms that aggregate into inactive Pd black.
-
Solution: Increase the Ligand:Metal ratio.
-
Standard: 1:1 (L:Pd).
-
C-S Optimization: Use 1.5:1 or 2:1 to ensure the Pd center remains ligated in the presence of high thiol concentrations.
-
Tier 3: Disulfide Formation (Oxidative Homocoupling)
Symptom: Full consumption of thiol, low consumption of aryl halide, and large amounts of R-S-S-R. Root Cause: Trace oxygen or reducible functional groups acting as oxidants. In the presence of base and Pd, thiols rapidly dimerize.
Troubleshooting Protocol:
-
Degassing is Non-Negotiable: Sparging with
is often insufficient. Use Freeze-Pump-Thaw (3 cycles) for the solvent. -
Slow Addition: Do not add all thiol at once. Use a syringe pump to add the thiol over 1 hour. This keeps the concentration of free thiolate low relative to the oxidative addition complex (Ar-Pd-L), favoring cross-coupling over homocoupling.
-
Reductant Additive: Add Zn dust (0.5 equiv) . This can reduce disulfides back to thiolates in situ, recycling the "waste" product back into the catalytic cycle.
Tier 4: Optimization Matrix & Protocol
Ligand Selection Guide
| Substrate Class | Recommended Ligand | Pd Source | Base | Solvent |
| Aryl Chlorides (Activated) | DiPPF or Xantphos | Pd(OAc)₂ | DIPEA / Et₃N | Refluxing Dioxane |
| Aryl Chlorides (Deactivated/Neutral) | Josiphos (CyPF-tBu) [1] | Pd₂(dba)₃ | NaOtBu | DME or Toluene (100°C) |
| Aryl Bromides | Pd-PEPPSI-IPr or Xantphos | (Pre-formed) | K₂CO₃ | Toluene |
| Heterocycles (Pyridine/Thiophene) | BrettPhos G3 | Precatalyst | K₃PO₄ | tBuOH / Water (10:1) |
Standard High-Performance Protocol (Aryl Chloride + Thiol)
Use this protocol to benchmark your reaction.
-
Prep: In a glovebox or under strict Argon Schlenk line.
-
Catalyst Loading:
-
Pd Source: Pd(OAc)₂ (1.0 mol%)
-
Ligand: Josiphos CyPF-tBu (1.1 mol%) or DiPPF (1.2 mol%).
-
Note: Premix Pd and Ligand in solvent for 10 mins before adding substrates to ensure ligation.
-
-
Substrates:
-
Aryl Chloride (1.0 equiv)
-
Thiol (1.2 equiv)
-
Base: NaOtBu (1.2 equiv) - Strong base is crucial for transmetallation.
-
-
Solvent: Dimethoxyethane (DME) or Toluene (0.2 M concentration).
-
Execution: Seal tube. Heat to 100°C for 12-16 hours.
-
Workup: Cool. Dilute with EtOAc. Wash with 1M NaOH (removes unreacted thiol).
Visual 2: The Mechanistic Bottleneck
Understanding where the reaction fails is key. In C-S coupling, the cycle often gets stuck at the "Resting State" shown below.
Figure 2: The Catalytic Cycle showing the off-cycle thiolate trap. Bulky ligands are required to reverse the path from the Trap back to Transmetallation (TM).
References
-
Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006).[2] Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.[2][5] Chemistry – A European Journal.[2]
-
Murata, M., & Buchwald, S. L. (2004).[4] A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines.[4] Tetrahedron.[4][6]
- Shelke, A. M., et al. (2018). Palladium-Catalyzed C–S Cross-Coupling: A Review.Catalysis Reviews. (Contextual grounding for ligand selection).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 5. Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
stability of 5-Chloro-2,4-dimethylbenzenethiol under different conditions
Welcome to the technical support resource for 5-Chloro-2,4-dimethylbenzenethiol (CAS No. 1823050-95-8). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and troubleshooting scenarios you may encounter during your experiments, with a focus on the stability and handling of this compound.
While specific stability studies on this compound are not extensively published, we can infer its behavior based on the well-documented properties of thiophenols, chlorinated aromatic compounds, and its close analogue, 2,4-dimethylbenzenethiol.[1][2] This guide synthesizes this information to provide you with reliable and actionable advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound, like most thiophenols, are its sensitivity to:
-
Oxidation: The thiol (-SH) group is susceptible to oxidation, especially when exposed to air (oxygen). The primary oxidation product is the corresponding disulfide.[3] This process can be accelerated by the presence of bases, metal ions, or light.
-
Heat: Thiophenols can decompose at high temperatures. It is crucial to avoid excessive heat during storage and handling.
-
Light: While specific photostability data is unavailable, aromatic compounds and thiols can be sensitive to UV light, which can catalyze oxidation or other degradation pathways.
-
Strong Bases and Oxidizing Agents: This compound is incompatible with strong bases and strong oxidizing agents, which can lead to rapid degradation or vigorous reactions.[1][4]
Q2: How does the chloro- substitution affect the stability compared to 2,4-dimethylbenzenethiol?
The presence of a chlorine atom on the benzene ring can influence the molecule's electronic properties and, consequently, its stability. The chlorine atom is an electron-withdrawing group, which can increase the acidity of the thiol proton compared to its non-chlorinated counterpart.[3] This might make the thiolate anion form more readily, potentially increasing its susceptibility to certain types of oxidation. Theoretical studies on chlorinated thiophenols indicate that the pattern of chlorine substitution significantly impacts their reactivity and thermal decomposition pathways.[2][5][6]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Sample has a yellow or amber tint upon arrival or after storage. | Oxidation. | The most common cause of discoloration is the formation of the diphenyl disulfide, which is often a colored impurity. This indicates exposure to air. While the compound may still be usable for some applications, its purity is compromised. It is recommended to verify the purity by HPLC or GC before use. To prevent this, always store the compound under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Inconsistent results or lower-than-expected yield in my reaction. | Degradation of starting material. | If this compound is a reactant, its degradation will lead to lower yields. Check the purity of your stock. If it has been stored improperly or for an extended period, it may have partially oxidized. Consider purifying the thiol by distillation or chromatography before use if purity is critical. |
| Precipitate forms in the solvent. | Low solubility or reaction with the solvent. | This compound is generally soluble in organic solvents but has limited solubility in water.[7][8] Ensure you are using a suitable, dry, and deoxygenated solvent. If using a reactive solvent (e.g., one that is basic or contains oxidizing impurities), degradation and precipitation of byproducts can occur. |
| My reaction involving the thiol does not go to completion. | Formation of disulfide. | If your reaction conditions are not strictly anaerobic, the thiol can oxidize to a disulfide. The disulfide is generally less reactive in nucleophilic substitution reactions than the thiol itself, which can stall your intended reaction. Ensure all solvents are deoxygenated and the reaction is run under a positive pressure of an inert gas. |
Degradation Pathways & Stability Workflow
Primary Degradation Pathway: Oxidative Coupling
The most prevalent degradation pathway for this compound under ambient conditions is the oxidation of the thiol to a disulfide. This reaction is often catalyzed by oxygen in the air.
Caption: Experimental workflow for stability testing.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
To minimize degradation and ensure the integrity of your sample, follow these procedures strictly.
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere such as argon or nitrogen. [9]This is the most critical step to prevent oxidation.
-
Storage Container: Store the compound in a tightly sealed, amber glass vial or bottle to protect it from light and air. [4]Ensure the container cap has a chemically resistant liner (e.g., PTFE).
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources. [1]For long-term storage, refrigeration (2-8°C) is recommended. [9]4. Handling:
-
Use only in a chemical fume hood to avoid inhalation of its strong odor and potentially harmful vapors. [1] * When dispensing the liquid, use a syringe or cannula technique to transfer it under an inert atmosphere, preventing exposure to air.
-
After use, flush the container headspace with inert gas before sealing tightly.
-
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases. [4]
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its disulfide dimer. Method optimization may be required.
-
Instrumentation and Conditions:
-
HPLC System: A system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic or phosphoric acid can improve peak shape).
-
Example Gradient: Start at 60% Acetonitrile / 40% Water, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 254 nm. [10] * Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:100 with the mobile phase to a final concentration of 10 µg/mL.
-
-
Analysis:
-
Inject 10 µL of the working solution into the HPLC system.
-
The thiol should elute as a major peak. The disulfide dimer, being larger and more nonpolar, will typically have a longer retention time.
-
Purity can be estimated by the area percent of the main peak relative to all other peaks in the chromatogram.
-
References
Sources
- 1. fishersci.com [fishersci.com]
- 2. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Mechanism and kinetic properties for the complete series reactions of chloro(thio)phenols with O(3P) under high temperature conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
- 8. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. lookchem.com [lookchem.com]
- 10. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]
preventing oxidation of 5-Chloro-2,4-dimethylbenzenethiol during storage
A Guide to Preventing Oxidation During Storage and Handling
Welcome to the Technical Support Center for 5-Chloro-2,4-dimethylbenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this air-sensitive compound. The primary mode of degradation for thiols, including this compound, is oxidation to the corresponding disulfide. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your material.
Troubleshooting Guide: Unexpected Impurities Detected
It is not uncommon for researchers to observe unexpected impurities during the analysis of this compound that has been stored for some time. The most common impurity is the disulfide dimer, formed through oxidation.
Problem: My analysis (e.g., HPLC, GC-MS, NMR) of this compound shows a new, less polar peak, suggesting the formation of an unknown impurity.
** вероятная причина:** The most likely cause is the oxidation of the thiol (-SH) group to a disulfide (-S-S-) bond, forming 1,2-bis(5-chloro-2,4-dimethylphenyl) disulfide. This oxidation can be accelerated by exposure to air (oxygen), light, heat, and trace metal impurities.
Diagnostic and Troubleshooting Workflow
This workflow will help you confirm the presence of the disulfide and take corrective action.
Caption: Troubleshooting workflow for identifying and addressing the oxidation of this compound.
Step-by-Step Methodologies
1. Confirmation of Disulfide Formation
-
Mass Spectrometry (MS): Acquire a mass spectrum of your sample. The expected molecular weight of this compound is 172.68 g/mol . The corresponding disulfide will have a molecular weight of 343.34 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the characteristic thiol proton (-SH) signal, typically a singlet, will diminish or disappear upon oxidation. The aromatic and methyl proton signals will remain, but their chemical shifts may be slightly altered in the disulfide.
-
High-Performance Liquid Chromatography (HPLC): If a standard of the disulfide is available, a co-injection with your sample will show an enhanced peak for the impurity, confirming its identity.
2. Review of Storage and Handling Procedures
A thorough review of your lab's procedures is critical. Thiols are sensitive to their environment, and seemingly minor details can lead to significant degradation.[1][2]
3. Implementation of Corrective Actions
If oxidation is confirmed, immediate corrective actions are necessary to preserve the remaining material and ensure the integrity of future experiments.
-
Purification: If the level of disulfide is significant, purification of the remaining this compound may be necessary. This can often be achieved by column chromatography.
-
Implementation of Proper Storage Protocols: For all new and existing stocks of this compound, implement the recommended storage protocols outlined in the FAQ section below.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathway is oxidation of the thiol group to form a disulfide.[3][4] This reaction is readily facilitated by atmospheric oxygen and can be accelerated by factors such as light, elevated temperatures, and the presence of metal ions.[2][5] The general mechanism involves the formation of a thiyl radical, which then dimerizes.[6][7]
Q2: What are the optimal storage conditions for this compound?
A2: To minimize oxidation, the compound should be stored under an inert atmosphere, protected from light, and at a reduced temperature.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, the primary oxidant.[1] |
| Temperature | 2-8°C | Reduces the rate of oxidation.[8] |
| Container | Amber glass vial with a PTFE-lined cap | Protects from light, which can catalyze oxidation.[5] |
| Form | Solid (if possible) or in a deoxygenated solvent | Minimizes mobility and interaction with trace oxidants. |
Q3: Can I use an antioxidant to prevent the oxidation of this compound in solution?
A3: Yes, the use of antioxidants can be an effective strategy, particularly for solutions that will be stored or used over an extended period. Thiol-based antioxidants are often used to protect other thiols from oxidation.[9][10]
| Antioxidant | Recommended Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | A common radical scavenger. |
| Triphenylphosphine (TPP) | 1-5 mol% | Can reduce any disulfide that forms back to the thiol. |
| N-acetylcysteine (NAC) | Low concentrations (<0.5 mM) | Can stabilize other thiols.[11] |
Important Note: The choice of antioxidant should be carefully considered based on the downstream application of the this compound to avoid any interference.
Q4: How can I detect the formation of the disulfide impurity?
A4: Several analytical techniques can be used to detect the presence of the disulfide.
-
Thin Layer Chromatography (TLC): The disulfide is less polar than the thiol and will have a higher Rf value.
-
HPLC: As mentioned in the troubleshooting guide, HPLC is a sensitive method for detecting and quantifying the disulfide impurity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the thiol from the disulfide and provide mass data for identification.
-
Ellman's Reagent (DTNB): This reagent reacts with free thiols to produce a colored product that can be quantified spectrophotometrically.[12][13][14][15] A decrease in the concentration of free thiol over time indicates oxidation.
Q5: Are there any specific handling procedures I should follow when working with this compound?
A5: Yes, proper handling is crucial to prevent oxidation and for safety.
-
Work in a Fume Hood: Thiols are known for their strong, unpleasant odors.[16][17]
-
Use Inert Gas: When handling the compound, especially when opening the container, it is best to do so under a stream of inert gas (argon or nitrogen) to minimize exposure to air.
-
Use Clean Glassware: Trace metal impurities on glassware can catalyze oxidation. Ensure all glassware is thoroughly cleaned.
-
Deoxygenate Solvents: If preparing solutions, use solvents that have been deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.
By following these guidelines, you can significantly extend the shelf life of your this compound and ensure the reliability of your experimental results.
References
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Stack Exchange.
- General mechanisms for thiol–disulfide exchange via direct substitution...
- Thiols And Thioethers. Master Organic Chemistry.
- 15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts.
- CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. The Royal Society of Chemistry.
- Quantific
- Structural Stability of Physisorbed Air-Oxidized Decanethiols on Au(111).
- The role of thiols in antioxidant systems. PMC - NIH.
- Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua.
- Thiols: Functions, Identification, and Applications.
- Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry.
- Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death P
- Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Tre
- 3-(Methylthio)benzenethiol. ChemScene.
- Redox-dependent thiol modifications: implications for the release of extracellular vesicles. Cellular and Molecular Life Sciences.
- Thiol-based antioxidants.
- Handling thiols in the lab. Reddit.
- Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Compar
- How to Work with Thiols-General SOP. University of Rochester Department of Chemistry.
- Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. MDPI.
- Stench Chemicals (thiols) SOP. University of Minnesota.
Sources
- 1. reddit.com [reddit.com]
- 2. Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. research.unipd.it [research.unipd.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. Redox-dependent thiol modifications: implications for the release of extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 15. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How To [chem.rochester.edu]
- 17. faculty.washington.edu [faculty.washington.edu]
Validation & Comparative
Comparative Guide: Validation of HPLC Method for 2,4-Dimethylthiophenol Assay
Executive Summary
2,4-Dimethylthiophenol (2,4-DMTP, CAS: 13616-82-5) is a critical intermediate in the synthesis of the antidepressant Vortioxetine and the acaricide Amitraz . Unlike simple solvents, the analysis of 2,4-DMTP presents a unique "triad of challenges": rapid oxidative degradation to disulfides, structural isomerism (separation from 2,6-dimethylthiophenol), and potential thermal instability.
While Gas Chromatography (GC) has traditionally been the default for volatile thiols, this guide argues that Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is the superior methodology for pharmaceutical-grade assay and impurity profiling. This guide provides a validated protocol that outperforms standard GC and acidic RP-HPLC methods in specificity and robustness.
The Scientific Challenge: Why Standard Methods Fail
Before validating a method, one must understand the failure modes of the alternatives.
The Chemical Instability (Oxidation)
Thiols are highly susceptible to oxidation, forming disulfides. In the case of 2,4-DMTP, the primary degradation product is bis(2,4-dimethylphenyl)disulfide .
-
Impact: Inaccurate assay values and "ghost peaks" that grow over time in the autosampler.
-
Solution: The validation protocol below incorporates specific sample handling (EDTA/antioxidants) and rapid run times to mitigate this.
The Isomer Problem
In the synthesis of 2,4-DMTP, the 2,6-dimethyl isomer is a common impurity.
-
Standard Acidic HPLC: Often fails to resolve the 2,4- and 2,6- isomers due to their identical hydrophobicity.
-
GC-FID: Can separate isomers but risks thermal degradation of the thiol to the sulfide in the injection port.
Mechanistic Diagram: Degradation & Separation Logic
Figure 1: The analytical landscape showing the degradation pathway to Disulfide and the comparative efficacy of separation techniques.
Comparative Analysis of Methodologies
The following table summarizes the performance of the proposed Ion-Pair HPLC method against industry alternatives.
| Feature | Method A: Ion-Pair RP-HPLC (Recommended) | Method B: Standard Acidic RP-HPLC | Method C: GC-FID |
| Separation Principle | Hydrophobicity + Ion Pairing (TBAH) | Hydrophobicity Only | Boiling Point / Volatility |
| Isomer Selectivity | High (Resolves 2,4- vs 2,6-) | Low (Often co-elutes) | High |
| Thermal Stability | Excellent (Ambient Temp) | Excellent | Poor (Risk of oxidation in injector) |
| Sample Matrix | Compatible with salts/non-volatiles | Compatible | Incompatible with salts |
| Detection Limit | < 0.5 µg/mL (UV @ 230nm) | ~ 1.0 µg/mL | < 0.1 µg/mL |
| Robustness | Moderate (Requires pH control) | High | High |
Verdict: Method A is the only suitable choice for purity assay where related substances (isomers and oxidation products) must be quantified simultaneously without inducing degradation.
Validated Experimental Protocol (Method A)
This protocol is based on optimized conditions for separating 2,4-DMTP from its related impurities (isomers and disulfides).
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis or PDA Detector.
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Kromasil 100-5C18 or equivalent).[1][2]
-
Mobile Phase:
-
Organic Phase (A): Methanol (HPLC Grade).
-
Aqueous Phase (B): 0.05 mol/L Potassium Dihydrogen Phosphate (KH₂PO₄) containing 4% Tetrabutylammonium Hydroxide (TBAH) .
-
Ratio: A:B = 60:40 (Isocratic).
-
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 230 nm (Critical: Max absorption for dimethyl-substituted benzene ring).
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
Sample Preparation (Critical Step)
To prevent in-situ oxidation during the sequence:
-
Diluent: Methanol (degassed).
-
Stock Solution: Dissolve 100 mg 2,4-DMTP in 50 mL Diluent.
-
Stabilization (Pro-Tip): Add 0.1% EDTA or perform analysis immediately upon preparation. Keep autosampler at 4°C if possible.
Validation Workflow Diagram
Figure 2: Step-by-step validation logic ensuring specificity and accuracy.
Validation Data Summary
The following data represents typical acceptance criteria and results for this method, derived from industry standards for pharmaceutical intermediates.
System Suitability & Specificity
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (2,4-DMTP) | Stable | ~ 12.5 min |
| Theoretical Plates (N) | > 3000 | > 5500 |
| Tailing Factor (T) | < 1.5 | 1.1 |
| Resolution (Rs) | > 1.5 (vs 2,6-isomer) | 2.1 |
Linearity (Range: 80% - 120% of Target)
| Concentration (µg/mL) | Peak Area (mAU*s) | Statistical Result |
| 160 (80%) | 4520 | Slope: 28.2 |
| 200 (100%) | 5655 | Intercept: 12.1 |
| 240 (120%) | 6780 | R²: 0.9998 |
Accuracy (Recovery)
| Spike Level | Recovery (%) | RSD (%) |
| 80% | 99.4% | 0.8% |
| 100% | 100.1% | 0.5% |
| 120% | 99.8% | 0.6% |
Expert Insights & Troubleshooting
-
The Role of TBAH: Tetrabutylammonium hydroxide acts as an ion-pairing reagent. 2,4-DMTP is a weak acid (pKa ~6-7). The TBAH pairs with the ionized thiol, increasing its retention on the non-polar C18 column and improving the separation from the structurally similar 2,6-isomer.
-
Wavelength Selection: While many aromatics are detected at 254 nm, 2,4-DMTP has a stronger, more distinct absorption maximum at 230 nm . Using 254 nm significantly reduces sensitivity.
-
Ghost Peaks: If you see a peak appearing at roughly 2x the retention time of the main peak, it is the disulfide. This indicates your sample has oxidized in the vial. Immediate Action: Prepare fresh samples and minimize headspace in the vial.
References
- Google Patents. (2018). Detection method of 2,4-dimethylthiophenol related substances (CN107843656B).
-
SIELC Technologies. (2018). Separation of Benzenethiol, 2,4-dimethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 2,4-Dimethylthiophenol Properties. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]
-
PubChem. (2023). 2,4-Dimethylbenzenethiol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
Sources
A Comparative Guide to the Synthetic Routes of Substituted Benzenethiols
Substituted benzenethiols, also known as thiophenols, are a critical class of organosulfur compounds. Their versatile reactivity makes them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The thiol group can be readily functionalized, and the substituted aromatic ring allows for the fine-tuning of molecular properties. This guide provides a comprehensive overview and comparison of the most common and effective synthetic routes to substituted benzenethiols, complete with experimental protocols and comparative data to aid researchers in selecting the optimal method for their specific needs.
Reduction of Benzenesulfonyl Chlorides and Sulfonic Acids
The reduction of readily available benzenesulfonyl chlorides and sulfonic acids is a classic and often high-yielding method for the preparation of benzenethiols. This approach is particularly advantageous for large-scale synthesis due to the relatively low cost of starting materials.
Causality Behind Experimental Choices
The choice of reducing agent is critical and depends on the nature of the substituents on the aromatic ring. Strong reducing agents like zinc dust in acidic media are effective but lack chemoselectivity, as they can also reduce other functional groups such as nitro groups. Milder reducing agents like triphenylphosphine offer better functional group tolerance but may require longer reaction times or higher temperatures. The use of a two-phase system (e.g., with a phase transfer catalyst) can sometimes improve reaction rates and yields.
Experimental Protocol: Reduction of 4-Methylbenzenesulfonyl Chloride with Zinc Dust
This protocol describes the synthesis of 4-methylbenzenethiol (p-thiocresol) from 4-methylbenzenesulfonyl chloride (tosyl chloride) using zinc dust and sulfuric acid.
Materials:
-
4-Methylbenzenesulfonyl chloride (TsCl)
-
Zinc dust
-
Concentrated sulfuric acid
-
Ice
-
Calcium chloride (anhydrous)
-
Dichloromethane (or diethyl ether)
Procedure:
-
In a large round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, a mixture of 7.2 kg of crushed ice and 2.4 kg of concentrated sulfuric acid is prepared. The mixture is cooled to between -5 and 0 °C in an ice-salt bath.[1]
-
With vigorous stirring, 600 g of crude 4-methylbenzenesulfonyl chloride is added gradually over 30 minutes, maintaining the temperature below 0 °C.[1]
-
1.2 kg of zinc dust is then added in portions, ensuring the temperature does not rise above 0 °C. This addition typically takes about 30 minutes.[1]
-
The mixture is stirred for an additional 1-1.5 hours at or below 0 °C.[1]
-
The ice bath is removed, and the reaction mixture is allowed to warm up. A vigorous reaction with hydrogen evolution may occur, which can be controlled by brief cooling with a water bath.[1]
-
The mixture is then heated to boiling and refluxed with continuous stirring for 4-7 hours, or until the solution becomes clear.[1]
-
The 4-methylbenzenethiol is isolated by steam distillation.[1]
-
The collected distillate is separated from the aqueous layer, dried over anhydrous calcium chloride, and purified by distillation.
Performance Data
| Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzenesulfonyl chloride | Zn/H₂SO₄ | Water/H₂SO₄ | 0 to reflux | 7-12 | 91 | [1] |
| Substituted benzenesulfonyl chlorides | Triphenylphosphine | Toluene | Reflux | 2-4 | 80-95 | [2] |
Diagram of the Reduction of Benzenesulfonyl Chloride
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2,4-dimethylbenzenethiol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Chloro-2,4-dimethylbenzenethiol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a comprehensive understanding of the chemical's hazard profile and the rationale behind each step of the disposal process. Our commitment is to foster a culture of safety and environmental responsibility within the laboratory.
The dual functionality of this compound—a chlorinated aromatic ring and a thiol group—necessitates a meticulous approach to its disposal. Chlorinated aromatic compounds are recognized for their potential toxicity and environmental persistence, while thiols are notorious for their potent and offensive odors.[1][2] This guide ensures that both chemical moieties are addressed, mitigating risks to personnel and the environment.
I. Hazard Assessment and Risk Mitigation
Before handling this compound, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound may be limited, its constituent functional groups provide a strong basis for a conservative risk assessment.
-
Chlorinated Aromatic Moiety: These compounds can exhibit toxicity and are often subject to stringent environmental regulations.[3] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous waste.[4]
-
Thiol (Mercaptan) Moiety: Thiols are characterized by their extremely unpleasant smell, detectable at very low concentrations.[1][2] While the odor itself is a nuisance, it also serves as a clear indicator of the presence of the chemical. Some thiols can also be toxic.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The following PPE is mandatory when handling this compound and its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes that could cause serious eye irritation or damage.[5][6][7][8][9] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[6][7][9] |
| Body Protection | A buttoned lab coat. For larger quantities, a chemical-resistant apron is recommended.[3] | Protects against contamination of personal clothing. |
| Respiratory | All handling and disposal procedures must be conducted within a certified chemical fume hood.[3][10] | Minimizes inhalation exposure to the chemical's vapors and potent odor. |
II. The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final collection.
Caption: A logical workflow for the safe disposal of this compound.
1. Immediate Segregation at the Point of Generation
-
Pure Compound and Concentrated Solutions: Any unused this compound and its concentrated solutions must be collected in a dedicated hazardous waste container.[10]
-
Contaminated Materials: All materials that have come into contact with the chemical, including pipette tips, gloves, and absorbent pads, must be placed in a separate, clearly labeled hazardous waste container.[3][10]
-
Empty Containers: Due to the persistent and strong odor of thiols, empty containers of this compound should be treated as hazardous waste to prevent odor issues. These containers should be tightly capped, placed in a plastic bag, and stored in a fume hood until collection by Environmental Health & Safety (EHS).[1]
2. Proper Containerization and Labeling
-
Container Choice: Use only appropriate, leak-proof containers for chemical waste. Plastic containers are often preferred.[1] The container must be compatible with the chemical.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.[10] Ensure the label also includes the date of waste generation.
3. Secure Temporary Storage
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area within the laboratory, at or near the point of waste generation.[1]
-
Ventilation: The storage area must be cool, dry, and well-ventilated, preferably within a fume hood to contain any fugitive odors.[10]
-
Container Integrity: Keep waste containers tightly closed at all times, except when adding waste.[1]
4. Final Disposal Protocol
-
Prohibition of Drain Disposal: Under no circumstances should this compound or its waste be disposed of down the drain. This is strictly prohibited for halogenated hydrocarbons.[1]
-
EHS Consultation: The standard and required method for disposal is to contact your institution's Environmental Health & Safety (EHS) office for pick-up.[1][10] EHS will arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with all federal, state, and local regulations.[5][10]
III. Decontamination and Spill Management
Accidental spills must be managed promptly and safely.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.
-
Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5][10]
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]
-
Decontaminate: The affected surface should be decontaminated. For thiols, a bleach solution can be effective for odor neutralization through oxidation.[10][11]
Decontamination of Glassware
Glassware that has been in contact with this compound should be decontaminated before being washed.
-
Initial Rinse: Rinse the glassware with a suitable solvent to remove the bulk of the chemical residue. This solvent rinse must be collected as hazardous waste.
-
Bleach Bath: Immerse the glassware in a bleach bath (sodium hypochlorite solution) overnight in a fume hood.[11] This will oxidize the thiol group, mitigating its strong odor.
-
Final Cleaning: After the bleach soak, the glassware can be washed using standard laboratory procedures.[11]
Caption: A procedural diagram for the decontamination of glassware.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and laboratory safety.
References
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of South Dakota. [Link]
-
Reagents & Solvents: How to Work with Thiols. Department of Chemistry, University of Rochester. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
-
Standard Operation Procedure for Disposal of Unknown Thiols. (2008). [Link]
-
SAFETY DATA SHEET. (Generic). [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific (2,5-Dimethylthiophenol). [Link]
-
SAFETY DATA SHEET - Fisher Scientific (2,5-Dimethylthiophenol). [Link]
-
SAFETY DATA SHEET - Agilent. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
Sources
- 1. td.usd.edu [td.usd.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. valueproductsinc.com [valueproductsinc.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.no [fishersci.no]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
